
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene is an organic compound with the molecular formula C38H28N8 It is known for its unique structural properties, which include four triazole groups attached to a central ethene core
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Condensation Reaction: The aldehyde groups of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde undergo a condensation reaction with ethene to form the desired product.
Catalysts and Conditions: The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted under reflux conditions in a suitable solvent like ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The triazole groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its triazole groups. These groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. The pathways involved in its action depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene can be compared with similar compounds like:
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: This compound has imidazole groups instead of triazole groups, leading to different coordination chemistry and reactivity.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene:
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazole-2-yl)phenyl)ethene: This benzimidazole derivative is used in the synthesis of aggregation-induced emission (AIE) chromophores.
The uniqueness of this compound lies in its triazole groups, which provide distinct coordination and reactivity profiles compared to other similar compounds .
Properties
Molecular Formula |
C34H24N12 |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
1-[4-[1,2,2-tris[4-(1,2,4-triazol-1-yl)phenyl]ethenyl]phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C34H24N12/c1-9-29(43-21-35-17-39-43)10-2-25(1)33(26-3-11-30(12-4-26)44-22-36-18-40-44)34(27-5-13-31(14-6-27)45-23-37-19-41-45)28-7-15-32(16-8-28)46-24-38-20-42-46/h1-24H |
InChI Key |
QZZGHWFLUFTTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5)C6=CC=C(C=C6)N7C=NC=N7)N8C=NC=N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



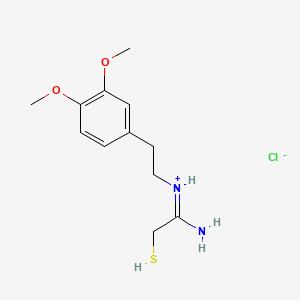
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
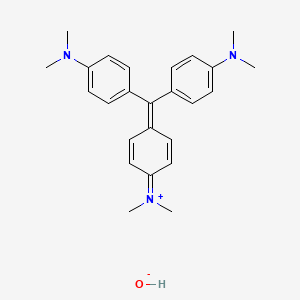

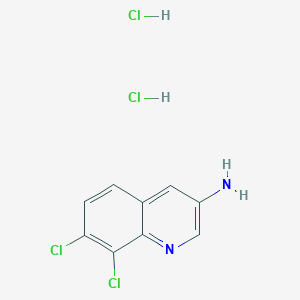
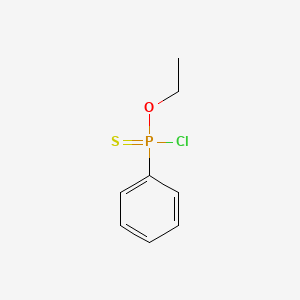

![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)
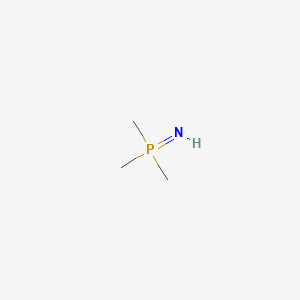
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)

